Cantharidina

Descripción general

Descripción

La cantaridina es un terpenoide natural producido por los escarabajos ampolla, particularmente aquellos de la familia Meloidae . Es una sustancia grasa incolora e inodora conocida por sus potentes propiedades vesicantes (productoras de ampollas) . Históricamente, la cantaridina se ha utilizado en la medicina tradicional para diversos fines, incluyendo como afrodisíaco y tratamiento de verrugas .

Aplicaciones Científicas De Investigación

Cantharidin has a wide range of scientific research applications:

Biology: In biological research, cantharidin is used to study cell signaling pathways and enzyme inhibition.

Medicine: Medically, cantharidin is used topically to treat warts and molluscum contagiosum.

Mecanismo De Acción

La cantaridina ejerce sus efectos inhibiendo la proteína fosfatasa 2A (PP2A), una enzima involucrada en diversos procesos celulares . Esta inhibición conduce a la interrupción de las vías de señalización celular, lo que resulta en la muerte celular. La cantaridina también activa las proteasas de serina, que descomponen las proteínas en la membrana celular, lo que lleva a la lisis celular .

Compuestos similares:

Norcantaridina: Un derivado desmetilado de la cantaridina con propiedades anticancerígenas similares.

Cantarimidas: Derivados de la cantaridina con modificaciones en la porción de anhídrido.

Singularidad: La cantaridina es singular debido a sus potentes propiedades vesicantes y su capacidad para inhibir la PP2A. Esto la convierte en una herramienta valiosa tanto en aplicaciones médicas como de investigación .

Análisis Bioquímico

Biochemical Properties

Cantharidin interacts with various enzymes and proteins. It is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion .

Cellular Effects

Cantharidin has significant effects on various types of cells and cellular processes. It has been reported to suppress cell proliferation via JAK2/STAT3, PI3K/Akt, and p38 MAPK pathway regulation . Moreover, cantharidin can function as an inhibitor of protein phosphatase 2 A (PP2A) to induce DNA damage and apoptosis .

Molecular Mechanism

Cantharidin exerts its effects at the molecular level through various mechanisms. It induces DNA damage via KDM4A-dependent H3K36 methylation . It also inhibits HCC development through p38 MAPK, JAK2/STAT3, PI3K/Akt and LC3 related autophagy pathways .

Temporal Effects in Laboratory Settings

The effects of cantharidin change over time in laboratory settings. It has been reported that cantharidin treatment results in a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, mitochondrial membrane potential, and induces apoptosis and necrosis in DL cells .

Dosage Effects in Animal Models

The effects of cantharidin vary with different dosages in animal models. The estimated minimum lethal dose of cantharidin in horses is 0.5–1 mg cantharidin per kg of body weight . As few as 4–6 g of dried beetles may be fatal to a horse .

Metabolic Pathways

Cantharidin is involved in various metabolic pathways. It has been reported that cantharidin could cause hepatotoxicity by increasing the level of glutathione and downregulating the level of 3-sulfalanine in mice, resulting in disturbed glutathione and taurine metabolism .

Transport and Distribution

Cantharidin is transported and distributed within cells and tissues. In females, cantharidin is first absorbed by spermatophoral receptacle in high volume while at the same time goes through ovary and is distributed upon eggs .

Subcellular Localization

It is known that cantharidin is absorbed by lipids in the membrane of epidermal keratinocytes .

Métodos De Preparación

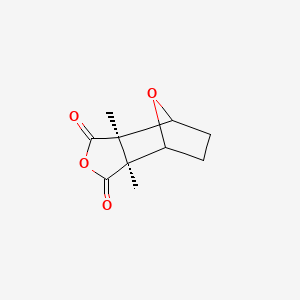

Rutas sintéticas y condiciones de reacción: La cantaridina puede sintetizarse mediante varios métodos, incluida la reacción de cicloadición de Diels-Alder. Esta reacción implica la formación de un intermedio clave, que luego se convierte en cantaridina mediante una serie de pasos . Otro método implica la carbonilación mediada por paladio para generar intermedios que conducen a la cantaridina .

Métodos de producción industrial: La producción industrial de cantaridina típicamente implica la extracción del compuesto de los escarabajos ampolla. Los escarabajos se recolectan, se secan y luego se someten a extracción con disolvente para aislar la cantaridina . Este método es laborioso y requiere un manejo cuidadoso debido a la naturaleza tóxica del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: La cantaridina experimenta diversas reacciones químicas, incluida la hidrólisis, la reducción y la sustitución.

Reactivos y condiciones comunes:

Hidrólisis: La cantaridina puede hidrolizarse en condiciones ácidas o básicas para producir ácido cantarídico.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen ácido cantarídico y varios derivados reducidos o sustituidos de la cantaridina .

4. Aplicaciones en investigación científica

La cantaridina tiene una amplia gama de aplicaciones en investigación científica:

Comparación Con Compuestos Similares

Norcantharidin: A demethylated derivative of cantharidin with similar anticancer properties.

Cantharimides: Derivatives of cantharidin with modifications at the anhydride moiety.

Uniqueness: Cantharidin is unique due to its potent vesicant properties and its ability to inhibit PP2A. This makes it a valuable tool in both medical and research applications .

Propiedades

| Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM. | |

Número CAS |

56-25-7 |

Fórmula molecular |

C10H12O4 |

Peso molecular |

196.20 g/mol |

Nombre IUPAC |

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+ |

Clave InChI |

DHZBEENLJMYSHQ-OBDNUKKESA-N |

SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

SMILES isomérico |

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3 |

SMILES canónico |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

Apariencia |

Solid powder |

Punto de ebullición |

Sublimes at 230 °F (EPA, 1998) Sublimes @ 84 °C |

Color/Form |

Orthorhombic plates, scales |

melting_point |

424 °F (EPA, 1998) 218 °C |

| 56-25-7 | |

Descripción física |

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998) |

Pictogramas |

Acute Toxic; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils. SOL IN CONCN SULFURIC ACID, ACETIC ACID SLIGHTLY SOL IN BENZENE, ALCOHOL In water, 31 mg/l @ 20 °C. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

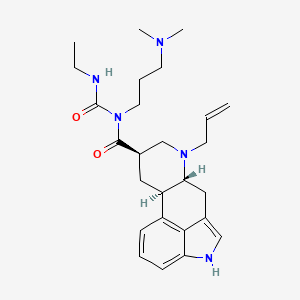

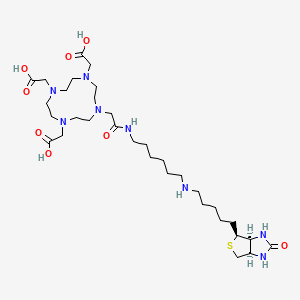

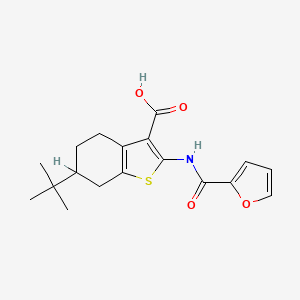

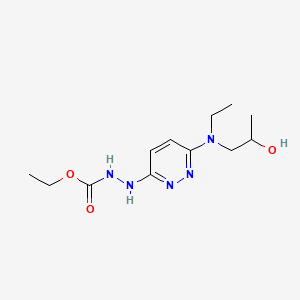

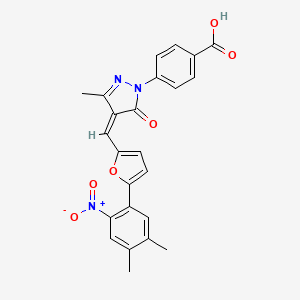

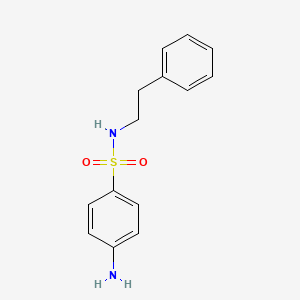

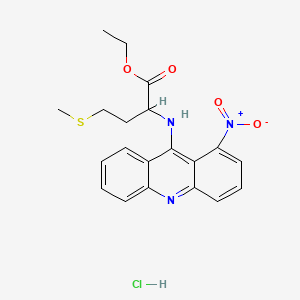

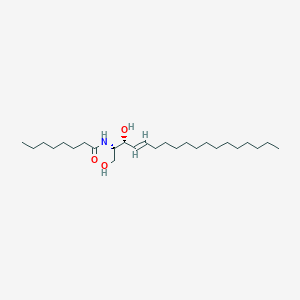

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)